molecular formula C8H7BrClNO2 B13012800 3-Bromo-4-chloro-5-methoxybenzamide

3-Bromo-4-chloro-5-methoxybenzamide

Cat. No.: B13012800
M. Wt: 264.50 g/mol
InChI Key: PRWUHWGFMRZQLU-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-methoxybenzamide is an organic compound with the molecular formula C8H7BrClNO2 It is a derivative of benzamide, characterized by the presence of bromine, chlorine, and methoxy functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-5-methoxybenzamide typically involves the bromination, chlorination, and methoxylation of benzamide derivatives. One common method includes:

    Chlorination: The addition of a chlorine atom using chlorine gas (Cl2) or thionyl chloride (SOCl2) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents and catalysts but optimized for higher yields and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Steps: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-5-methoxybenzamide undergoes various chemical reactions, including:

    Substitution Reactions: Where the bromine, chlorine, or methoxy groups can be replaced by other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: Such as Suzuki or Heck coupling, where the compound can form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Products with different functional groups replacing bromine, chlorine, or methoxy.

    Oxidation: Products with higher oxidation states, such as carboxylic acids.

    Reduction: Products with lower oxidation states, such as amines or alcohols.

Scientific Research Applications

3-Bromo-4-chloro-5-methoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibiting or activating enzymatic activity.

    Interact with Receptors: Modulating receptor-mediated signaling pathways.

    Affect Cellular Processes: Influencing cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methoxybenzamide
  • 4-Chloro-3-methoxybenzamide
  • 3-Bromo-4-chloro-5-methoxybenzoic acid

Uniqueness

3-Bromo-4-chloro-5-methoxybenzamide is unique due to the specific combination of bromine, chlorine, and methoxy groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-bromo-4-chloro-5-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWUHWGFMRZQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)N)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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